molecular formula C8H10ClNO2S B8226902 3-chloro-N,5-dimethylbenzenesulfonamide

3-chloro-N,5-dimethylbenzenesulfonamide

Cat. No.: B8226902
M. Wt: 219.69 g/mol
InChI Key: MHWVLJKWKNDMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the 3-position of the benzene ring, a methyl group at the 5-position, and an N-methylated sulfonamide group. Its molecular formula is C₈H₉ClNO₂S, with a calculated molecular weight of 218.68 g/mol. This compound belongs to the sulfonamide class, known for diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-chloro-N,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWVLJKWKNDMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Cl, N-Me, 5-Me C₈H₉ClNO₂S 218.68 (calc.) Baseline lipophilicity, synthetic versatility
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide 2,5-diCl, N-(3-methylphenyl) C₁₃H₁₂Cl₂NO₂S 317.21 (calc.) Enhanced lipophilicity, steric bulk
3-Chloro-5-(hydroxymethyl)benzenesulfonamide 3-Cl, 5-CH₂OH C₇H₈ClNO₃S 221.655 (reported) Higher polarity, H-bond donor capacity
3-Bromo-N,5-dimethylbenzenesulfonamide 3-Br, N-Me, 5-Me C₈H₁₀BrNO₂S 264.14 (calc.) Increased molecular weight, altered electronic effects
Metolazone Triazine, urea group C₁₆H₁₆ClN₃O₃S 365.83 (calc.) Diuretic activity, complex synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.